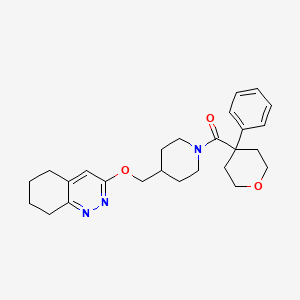

(4-phenyltetrahydro-2H-pyran-4-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

(4-phenyloxan-4-yl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33N3O3/c30-25(26(12-16-31-17-13-26)22-7-2-1-3-8-22)29-14-10-20(11-15-29)19-32-24-18-21-6-4-5-9-23(21)27-28-24/h1-3,7-8,18,20H,4-6,9-17,19H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIUNKMTWMBWVTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NN=C(C=C2C1)OCC3CCN(CC3)C(=O)C4(CCOCC4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-phenyltetrahydro-2H-pyran-4-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone , identified by its CAS number 2034409-37-3 , is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological properties, including its pharmacological effects and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 406.5 g/mol . The structure features a tetrahydro-pyran ring fused with a piperidine moiety and a cinnoline derivative, which may contribute to its diverse biological activities.

| Property | Value |

|---|---|

| CAS Number | 2034409-37-3 |

| Molecular Formula | C24H30N4O2 |

| Molecular Weight | 406.5 g/mol |

Anticancer Activity

Recent studies have indicated that compounds similar to the one exhibit significant anticancer properties. For instance, derivatives containing piperidine and cinnoline structures have been reported to inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. Research on related piperidine derivatives has demonstrated moderate to strong antibacterial effects against strains such as Salmonella typhi and Bacillus subtilis. The exact mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Enzyme Inhibition

Studies have shown that similar compounds exhibit enzyme inhibitory activity, particularly against acetylcholinesterase (AChE) and urease. For example, some synthesized derivatives have displayed IC50 values indicating potent inhibition of AChE, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's.

Case Studies and Research Findings

- Anticancer Studies : A study published in Cancer Letters demonstrated that piperidine derivatives could inhibit the proliferation of cancer cells through apoptosis induction (Kumar et al., 2020).

- Antimicrobial Activity : Research highlighted in the Journal of Antimicrobial Chemotherapy reported that certain piperidine-based compounds showed significant antibacterial activity against Gram-positive and Gram-negative bacteria (Li et al., 2019).

- Enzyme Inhibition : A study focused on urease inhibitors found that specific structural modifications in piperidine derivatives led to enhanced inhibitory effects, with some compounds achieving IC50 values below 5 µM (Omar et al., 2020).

The biological activity of the compound can be attributed to several mechanisms:

- Apoptosis Induction : The presence of the cinnoline moiety may facilitate apoptosis in cancer cells through activation of caspases.

- Enzyme Interaction : The piperidine ring can interact with active sites on enzymes like AChE, leading to competitive inhibition.

- Membrane Disruption : Antimicrobial activity may arise from the compound's ability to disrupt bacterial membranes or inhibit essential metabolic processes.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Differences and Implications

Core Heterocycles: The target compound’s tetrahydrocinnolin group is distinct from the pyrido-pyrimidine () or pyridine () cores in analogues. Cinnoline derivatives are less common in drug discovery but may offer unique binding interactions due to their nitrogen-rich aromatic system.

Pharmacokinetic Predictions: The methanone bridge in the target compound may improve metabolic stability compared to ester or amide linkages in analogues. However, the tetrahydrocinnolin’s partial saturation could reduce aromatic stacking interactions relative to fully aromatic systems like pyrido-pyrimidines .

Notes

Limitations : Comparisons are structural due to the absence of target-specific pharmacological data in the provided evidence.

Research Needs : Prioritize in vitro assays (e.g., kinase inhibition, ferroptosis induction) and ADMET profiling to validate hypothesized bioactivity.

Structural Diversity : The analogues’ varied substituents (e.g., trifluoromethyl, phenylthio) underscore the importance of functional group optimization for target engagement .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical purification steps for this compound?

- Methodology :

Reflux conditions : Use xylene as a solvent with chloranil (1.4 mmol) under reflux for 25–30 hours to promote cyclization or coupling reactions .

Purification : Post-reaction, neutralize with 5% NaOH, isolate the organic layer, wash with water, dry over anhydrous Na₂SO₄, and recrystallize from methanol for high purity .

Catalytic systems : For analogous piperidine-containing compounds, p-toluenesulfonic acid (p-TsOH) catalyzes multi-component reactions (e.g., coupling 4-hydroxycoumarin and thiourea) .

Q. Which spectroscopic techniques are most reliable for structural validation?

- Methodology :

- ¹H/¹³C NMR : Assign peaks using DEPT experiments to distinguish CH₃, CH₂, and CH groups, focusing on the tetrahydrocinnolinyl and pyran moieties .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns to validate the methanone backbone and substituents .

- X-ray crystallography : For unresolved stereochemistry, collaborate with crystallography facilities to resolve solid-state structures (see analogous piperidine-pyrimidine derivatives) .

Q. How can researchers assess the compound’s physicochemical properties for drug-likeness?

- Methodology :

- Computational tools : Use SwissADME or Molinspiration to calculate logP, topological polar surface area (TPSA), and Lipinski’s Rule of Five compliance .

- Solubility assays : Perform shake-flask experiments in PBS (pH 7.4) and simulate gastrointestinal conditions with FaSSIF/FeSSIF media .

Advanced Research Questions

Q. How can contradictory pharmacological activity data across assays be resolved?

- Methodology :

Assay standardization : Adopt randomized block designs (e.g., split-split plots) to control variables like pH, temperature, and solvent composition .

Environmental impact studies : Evaluate compound stability under oxidative (e.g., H₂O₂) and hydrolytic (acidic/basic) conditions to identify degradation byproducts .

Dose-response normalization : Use Hill equation modeling to compare EC₅₀ values across cell lines, accounting for receptor expression variability .

Q. What strategies enhance selectivity for target receptors (e.g., GPCRs or kinases)?

- Methodology :

- Molecular docking : Perform in silico screening against Protein Data Bank (PDB) targets (e.g., dopamine receptors) using AutoDock Vina, prioritizing piperidinyl and cinnolinyl interactions .

- SAR studies : Synthesize analogs with modified tetrahydrocinnolinyloxy groups (e.g., halogenation) and compare binding affinities via SPR or ITC .

Q. How can computational models predict metabolic pathways and toxicity?

- Methodology :

- CYP450 metabolism : Use Schrödinger’s BioLuminate to simulate phase I oxidation sites, focusing on the piperidine and pyran rings .

- Toxicity profiling : Run ProTox-II or Derek Nexus to flag potential hepatotoxicity or genotoxicity linked to aryl methanone motifs .

Q. What experimental designs mitigate batch-to-batch variability in large-scale synthesis?

- Methodology :

- DoE optimization : Apply Taguchi or factorial designs to optimize reaction parameters (e.g., solvent ratio, catalyst loading) .

- Quality control : Implement inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.